molecular formula C20H22N6O4S B2476293 N-cyclopentyl-2-(4-(3-methoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1421584-48-6

N-cyclopentyl-2-(4-(3-methoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2476293
CAS RN: 1421584-48-6
M. Wt: 442.49
InChI Key: KTKCFRUWZUZLOZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-(3-methoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

Research focusing on the synthesis of functionalized cyclopropanes highlights the use of sulfonamide compounds as ligands in catalyzed reactions. These studies demonstrate the versatility and utility of sulfonamide derivatives in developing highly diastereoselective and enantioselective synthetic methods, which could be applicable to the synthesis of N-cyclopentyl-2-(4-(3-methoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide and similar compounds (Davies et al., 1996).

Crystal Structure Analysis

Studies on tetrazole derivatives, including crystal structure determination, provide insights into the molecular geometry, intermolecular interactions, and potential biological activity. These analyses are crucial for understanding how similar compounds, including N-cyclopentyl derivatives, might interact with biological targets or how their structure influences their physical properties (Al-Hourani et al., 2015).

Antimicrobial and Cytotoxicity Studies

Research on new heterocyclic compounds incorporating sulfamoyl moieties has shown promising antimicrobial properties. This suggests that compounds with sulfonamide groups, like this compound, could have potential applications in developing new antimicrobial agents (Darwish et al., 2014).

Drug Development and Molecular Docking Studies

Docking studies of tetrazole derivatives have been used to assess their interaction with enzymes like cyclooxygenase-2 (COX-2), suggesting roles in drug development for inflammatory diseases. These studies provide a framework for understanding how structurally similar compounds might be designed or modified to enhance their biological activity or selectivity (Al-Hourani et al., 2015).

properties

IUPAC Name

N-cyclopentyl-2-[4-[(3-methoxyphenyl)sulfonylamino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-30-17-7-4-8-18(13-17)31(28,29)24-15-9-11-16(12-10-15)26-23-19(22-25-26)20(27)21-14-5-2-3-6-14/h4,7-14,24H,2-3,5-6H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKCFRUWZUZLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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